molecular formula C7H6BrNO2 B12976874 O-(4-bromobenzoyl)hydroxylamine CAS No. 872851-34-8

O-(4-bromobenzoyl)hydroxylamine

Cat. No.: B12976874
CAS No.: 872851-34-8
M. Wt: 216.03 g/mol
InChI Key: DTRCYRNQPGAEME-UHFFFAOYSA-N
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Description

O-(4-Bromobenzoyl)hydroxylamine is a hydroxylamine derivative featuring a bromobenzoyl substituent. Hydroxylamine derivatives are widely utilized in organic synthesis, pharmaceuticals, and analytical chemistry due to their nucleophilic and chelating properties .

Properties

CAS No.

872851-34-8

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

amino 4-bromobenzoate

InChI

InChI=1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2

InChI Key

DTRCYRNQPGAEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-bromobenzoyl)hydroxylamine typically involves the reaction of 4-bromobenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-(4-bromobenzoyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of O-(4-bromobenzoyl)hydroxylamine primarily involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or anilines, to form C–N bonds. This process often involves the formation of a transition metal complex, followed by oxidative addition and reductive elimination steps . The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Properties

The following table summarizes key differences between O-(4-bromobenzoyl)hydroxylamine analogs and related compounds based on substituent groups, spectral data, and synthesis yields:

Compound Name Substituent Molecular Weight (M+H)+ Yield (%) Key Spectral Features (¹H-NMR) Reference
O-(4-Bromo-2-methoxybenzyl)hydroxylamine Bromo, methoxy, benzyl 233 87 δ 7.53 (d, Ar-H), 3.79 (s, OCH3), 5.21 (s, OCH2Ar)
O-(4-Chlorobenzyl)hydroxylamine Chloro, benzyl 158 90 δ 7.38–7.34 (d, Ar-H), 4.56 (s, OCH2Ar)
O-Benzyl hydroxylamine Benzyl 124 92 δ 7.39–7.33 (m, Ar-H), 5.12 (s, OCH2Ar)
O-(2-Morpholinoethyl)hydroxylamine Morpholinoethyl N/A N/A Synthesized via reductive amination (Scheme 8)
Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro) increase molecular weight and may reduce solubility compared to non-halogenated analogs. Methoxy groups (e.g., in ) introduce additional deshielding in ¹H-NMR (δ 3.79 ppm) and steric bulk. Benzyl substituents () show simpler aromatic proton splitting patterns (doublets or multiplets).

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